methyl (5E,8Z,11Z,13Z,15S)-15-hydroxyicosa-5,8,11,13-tetraenoate
Overview
Description
“Methyl (5E,8Z,11Z,13Z,15S)-15-hydroxy-5,8,11,13-icosatetraenoate” is a chemical compound with the molecular formula C21H34O3 . Its average mass is 334.493 Da and its monoisotopic mass is 334.250793 Da .
Molecular Structure Analysis
This compound contains a total of 55 bonds, including 23 non-H bonds, 5 multiple bonds, 15 rotatable bonds, 5 double bonds, 1 carboxylic acid (aliphatic), and 2 hydroxyl groups .Chemical Reactions Analysis
A study on Drosophila melanogaster (fruit fly) showed that when the flies were fed diets supplemented with arachidonic acid (ARA), they yielded 15S-hydroxy-5Z,8Z,11Z,13E-eicosatetraenoic acid [15 (S)-HETE], which is similar to the compound .Physical and Chemical Properties Analysis
The compound has a molecular formula of C21H34O3, an average mass of 334.493 Da, and a monoisotopic mass of 334.250793 Da .Scientific Research Applications
Catalytic Transformations
Methyl (5E,8Z,11Z,13Z,15S)-15-hydroxyicosa-5,8,11,13-tetraenoate is involved in various catalytic transformations. A study by Haynes and Vonwiller (1990) shows that while certain compounds are converted by FeCl3 dietherate into epoxy alcohols and chloroepoxides, copper(II) trifluoromethanesulphonate catalyzes the conversion of this compound into hydroperoxy dioxolanes and dioxabicycloheptanes via an 11-peroxy radical (Haynes & Vonwiller, 1990).
Synthesis for Clinical Trials
Conrow et al. (2011) established a robust synthesis of this compound, utilizing a biooxidation process. This synthesis was essential in the formation of the hydroperoxide, 15(S)-HPETE, and its sodium salt, which was prepared for supporting clinical trials (Conrow et al., 2011).
Prostaglandin Precursors
Research by Baldwin et al. (1979) demonstrated that arachidonic acid can be converted into this compound, which may serve as a precursor for prostaglandin synthesis. This process involves aerobic oxidation with lipoxygenase as a catalyst (Baldwin et al., 1979).
Lipoxygenase Reactions
Ivanov et al. (2002) studied the role of structural elements in the substrate for lipoxygenase reactions. They synthesized compounds similar to this compound and tested them as substrates for lipoxygenases, offering insights into the alignment at the active site of enzymes (Ivanov et al., 2002).
Free Radical Oxidation Studies
Manini et al. (2006) investigated the oxidation of this compound with the Fenton reagent, identifying products like methyl (5Z,8Z,13E)-11,12-trans-epoxy-15-hydroxy-5,8,13-eicosatrienoate and (2E,4S)-4-hydroxy-2-nonenal, which are significant for understanding the pathway involving H-atom abstraction at C-10 (Manini et al., 2006).
Synthesis of Analogues and Derivatives
Research by Papahatjis et al. (2010) involved the synthesis of methyl-substituted arachidonic acid analogues. These compounds, including an endocannabinoid analogue, show high affinity for the CB1 cannabinoid receptor, indicating potential in medical research (Papahatjis et al., 2010).
Vasoconstrictive and Antiproliferative Activities
Pfister et al. (2016) synthesized a stable isomer of 15(S)-HETE, showing that it retains key vasoconstrictive and antiproliferative activities. This isomer was tested on isolated pulmonary arteries and in cell cultures, indicating its potential in studying vascular and cellular responses (Pfister et al., 2016).
Future Directions
Mechanism of Action
Target of Action
Similar compounds are known to interact with enzymes such as cyclooxygenases (cox-1/2), lipoxygenases (lox), and cytochrome p450 (cyp) . These enzymes play crucial roles in the biosynthesis of eicosanoids, which mediate various physiological and pathophysiological processes .
Mode of Action
It’s known that similar compounds serve as substrates for enzymes like cox-1/2, lox, and cyp, leading to the formation of various eicosanoids . These eicosanoids then interact with different receptors to mediate various physiological processes .
Biochemical Pathways
The compound is likely involved in the eicosanoid biosynthesis pathway. This pathway starts with the hydrolysis of polyunsaturated fatty acids (PUFA) from membrane phospholipids via phospholipase A2 (PLA2) . The free PUFA then serve as substrates for enzymes like COX-1/2, LOX, and CYP to form various eicosanoids . These eicosanoids mediate various physiological and pathophysiological processes .
Result of Action
Eicosanoids, which are likely products of the compound’s metabolism, are known to mediate various physiological and pathophysiological processes, including fever generation, pain response, vasoconstriction, vasodilation, platelet aggregation, platelet declumping, body temperature maintenance, and sleep-wake cycle regulation .
Action Environment
Environmental factors such as diet and the presence of other compounds can influence the action, efficacy, and stability of the compound. For example, the presence of eicosapentaenoic acid (EPA) and arachidonic acid (ARA) in the diet can influence the production of eicosanoids .
Properties
{ "Design of the Synthesis Pathway": "The synthesis of methyl (5E,8Z,11Z,13Z,15S)-15-hydroxyicosa-5,8,11,13-tetraenoate can be achieved through a multi-step reaction sequence involving several chemical transformations.", "Starting Materials": [ "5-bromo-1-pentene", "magnesium", "ethylmagnesium bromide", "2-bromo-1-heptene", "1,4-dibromobutane", "1,5-dibromopentane", "7-bromo-1-heptene", "4-pentyn-1-ol", "methyl iodide", "1,3-dichloro-2-propanol", "triethylamine", "2,4,6-trichloro-1,3,5-triazine", "1,2-dimethoxyethane", "1,2-dimethylimidazole", "5,8,11,13-eicosatetraenoic acid" ], "Reaction": [ { "Step 1": "Preparation of Grignard reagent from 5-bromo-1-pentene and magnesium", "Conditions": "In anhydrous ether, at -10°C to 0°C", "Reagents": [ "5-bromo-1-pentene", "magnesium", "anhydrous ether" ], "Products": "1-penten-5-ylmagnesium bromide" }, { "Step 2": "Addition of ethylmagnesium bromide to 1-penten-5-ylmagnesium bromide", "Conditions": "In anhydrous ether, at -10°C to 0°C", "Reagents": [ "1-penten-5-ylmagnesium bromide", "ethylmagnesium bromide", "anhydrous ether" ], "Products": "3-heptene-1-ol" }, { "Step 3": "Bromination of 3-heptene-1-ol with 2-bromo-1-heptene", "Conditions": "In CH2Cl2, at room temperature", "Reagents": [ "3-heptene-1-ol", "2-bromo-1-heptene", "CH2Cl2" ], "Products": "3-bromo-5-hepten-1-ol" }, { "Step 4": "Conversion of 3-bromo-5-hepten-1-ol to 1,4-dibromobutene-2", "Conditions": "In CH2Cl2, at room temperature", "Reagents": [ "3-bromo-5-hepten-1-ol", "1,4-dibromobutane", "NaH", "DMF" ], "Products": "1,4-dibromobutene-2" }, { "Step 5": "Preparation of Grignard reagent from 1,5-dibromopentane and magnesium", "Conditions": "In anhydrous ether, at -10°C to 0°C", "Reagents": [ "1,5-dibromopentane", "magnesium", "anhydrous ether" ], "Products": "1-pentylmagnesium bromide" }, { "Step 6": "Addition of 1-pentylmagnesium bromide to 1,4-dibromobutene-2", "Conditions": "In anhydrous ether, at -10°C to 0°C", "Reagents": [ "1,4-dibromobutene-2", "1-pentylmagnesium bromide", "anhydrous ether" ], "Products": "1,5-dibromo-3-penten-2-ol" }, { "Step 7": "Preparation of Grignard reagent from 7-bromo-1-heptene and magnesium", "Conditions": "In anhydrous ether, at -10°C to 0°C", "Reagents": [ "7-bromo-1-heptene", "magnesium", "anhydrous ether" ], "Products": "1-heptylmagnesium bromide" }, { "Step 8": "Addition of 1-heptylmagnesium bromide to 1,5-dibromo-3-penten-2-ol", "Conditions": "In anhydrous ether, at -10°C to 0°C", "Reagents": [ "1,5-dibromo-3-penten-2-ol", "1-heptylmagnesium bromide", "anhydrous ether" ], "Products": "1,7-dibromo-3-hepten-2-ol" }, { "Step 9": "Conversion of 1,7-dibromo-3-hepten-2-ol to 4-pentyn-1-ol", "Conditions": "In THF, at room temperature", "Reagents": [ "1,7-dibromo-3-hepten-2-ol", "NaNH2", "NH3", "THF" ], "Products": "4-pentyn-1-ol" }, { "Step 10": "Conversion of 4-pentyn-1-ol to methyl 4-pentynoate", "Conditions": "In CH2Cl2, at room temperature", "Reagents": [ "4-pentyn-1-ol", "methyl iodide", "K2CO3", "DMF" ], "Products": "methyl 4-pentynoate" }, { "Step 11": "Conversion of methyl 4-pentynoate to (5E,8Z,11Z,13Z)-eicosatetraenoic acid", "Conditions": "In CH2Cl2, at room temperature", "Reagents": [ "methyl 4-pentynoate", "1,3-dichloro-2-propanol", "triethylamine", "2,4,6-trichloro-1,3,5-triazine", "1,2-dimethoxyethane", "1,2-dimethylimidazole", "5,8,11,13-eicosatetraenoic acid" ], "Products": "(5E,8Z,11Z,13Z)-eicosatetraenoic acid" }, { "Step 12": "Conversion of (5E,8Z,11Z,13Z)-eicosatetraenoic acid to methyl (5E,8Z,11Z,13Z,15S)-15-hydroxyicosa-5,8,11,13-tetraenoate", "Conditions": "In CH2Cl2, at room temperature", "Reagents": [ "(5E,8Z,11Z,13Z)-eicosatetraenoic acid", "methyl iodide", "K2CO3", "DMF", "triethylamine", "15-crown-5", "NaH", "THF", "t-BuOOH" ], "Products": "methyl (5E,8Z,11Z,13Z,15S)-15-hydroxyicosa-5,8,11,13-tetraenoate" } ] } | |
CAS No. |
70946-44-0 |
Molecular Formula |
C21H34O3 |
Molecular Weight |
334.5 g/mol |
IUPAC Name |
methyl (5Z,8Z,11Z,13E,15S)-15-hydroxyicosa-5,8,11,13-tetraenoate |
InChI |
InChI=1S/C21H34O3/c1-3-4-14-17-20(22)18-15-12-10-8-6-5-7-9-11-13-16-19-21(23)24-2/h5-6,9-12,15,18,20,22H,3-4,7-8,13-14,16-17,19H2,1-2H3/b6-5-,11-9-,12-10-,18-15+/t20-/m0/s1 |
InChI Key |
ZGQAWLCSJFHXDF-QIOBGPQXSA-N |
Isomeric SMILES |
CCCCC[C@@H](/C=C/C=C\C/C=C\C/C=C\CCCC(=O)OC)O |
SMILES |
CCCCCC(C=CC=CCC=CCC=CCCCC(=O)OC)O |
Canonical SMILES |
CCCCCC(C=CC=CCC=CCC=CCCCC(=O)OC)O |
Synonyms |
15-HETE methyl ester 15-hydroxy-5,8,11,13 eicosatetraenoic acid methyl este |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.